molecular formula C12H8F3N3O2 B8089176 Ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B8089176
M. Wt: 283.21 g/mol
InChI Key: PPRWSIHNZIUZIY-UHFFFAOYSA-N
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Description

Ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that features a unique imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of functional groups like the cyano, trifluoromethyl, and ester groups contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step organic

Biological Activity

Ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide an overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C₁₁H₉F₃N₂O₂
  • Molecular Weight : 258.2 g/mol
  • CAS Number : 1555847-50-1

Biological Activity Overview

Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit a range of biological activities. This compound has shown promise in various assays related to antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives against multidrug-resistant Mycobacterium tuberculosis (Mtb).

  • Minimum Inhibitory Concentration (MIC) :
    • Against replicating Mtb: MIC 90 range of 0.4–1.9 μM.
    • Against multidrug-resistant strains: MIC 90 range of 0.07–2.2 μM.
    • Against extensively drug-resistant strains: MIC 90 range of 0.07–0.14 μM .

These findings suggest that the compound could be effective in treating tuberculosis, particularly in drug-resistant cases.

Anticancer Activity

The anticancer properties of imidazo[1,2-a]pyridine derivatives have also been explored. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity Data :
    • Non-cytotoxic against VERO cell line (IC50 >128 μM).
    • Potent activity against MDA-MB-231 (triple-negative breast cancer) cells with IC50 values significantly lower than traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Compound VariationActivity TypeObserved Effect
Ethyl 7-cyanoAntimicrobialEffective against MDR-TB
TrifluoromethylAnticancerEnhanced cytotoxicity in MDA-MB-231 cells
Substituent ChangesVariesDifferent biological interactions based on functional groups

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent investigation into the SAR of imidazo[1,2-a]pyridine derivatives revealed that modifications at the C2 and C6 positions significantly enhanced potency against Mtb. Specifically, a derivative with a chloro substituent exhibited MIC values as low as 0.0009 μM .
  • Cytotoxicity Assessment :
    In vitro studies showed that certain analogues of imidazo[1,2-a]pyridine demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity was particularly noted in compounds with trifluoromethyl groups .

Properties

IUPAC Name

ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O2/c1-2-20-11(19)9-10(12(13,14)15)17-8-5-7(6-16)3-4-18(8)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRWSIHNZIUZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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